

An In-depth Technical Guide to the Physical Properties of Triisopropyl Phosphite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropyl phosphite*

Cat. No.: B093893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropyl phosphite ((i-PrO)₃P) is a versatile organophosphorus compound widely utilized as an intermediate in the synthesis of insecticides, a component in vinyl stabilizers, and as a lubricant additive.^[1] Its efficacy in various chemical transformations, including the Michaelis-Arbuzov and Perkow reactions, is intrinsically linked to its distinct physical characteristics. This guide provides a comprehensive overview of the core physical properties of **triisopropyl phosphite**, detailed experimental protocols for their determination, and a logical workflow for its synthesis and purification. All quantitative data are presented in a structured format to facilitate easy reference and comparison.

Core Physical Properties

Triisopropyl phosphite is a colorless liquid with a characteristic odor.^{[1][2]} It is miscible with most common organic solvents but is insoluble in water, in which it hydrolyzes slowly.^{[1][2][3]} The compound exhibits high thermal stability, though it can emit toxic fumes of phosphorous oxide upon decomposition at high temperatures.^[1]

A summary of its key physical properties is presented in Table 1. It is important to note that slight variations in reported values can occur due to differences in measurement techniques and sample purity.

Table 1: Physical Properties of Triisopropyl Phosphite

Property	Value	Conditions
Molecular Formula	<chem>C9H21O3P</chem>	
Molecular Weight	208.23 g/mol	
Density	0.9063 g/cm ³	at 20 °C
	0.914 g/mL	
	0.844 g/mL	at 25 °C
Boiling Point	94 - 96 °C	at 50 mmHg
	63 - 64 °C	at 11 mmHg
	74 °C	at 20 mmHg
	60 °C	at 10 mmHg
	43.5 °C	at 1.0 mmHg
	181.4 °C	at 760 mmHg
Melting Point	Not available	
Refractive Index	1.4085	at 25 °C (n/D)
	1.411	at 20 °C (n/D)
Viscosity	No specific data available; expected to be a low-viscosity liquid.	
Flash Point	165 °F (73.9 °C)	Open Cup
	68 °C	Closed Cup
Vapor Pressure	<2 mmHg	at 20 °C
	1.2 mmHg	at 25 °C
Solubility	Soluble in alcohol, ether, chloroform. Miscible with most organic solvents. Insoluble in water.[1][2]	

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring the key physical properties of **triisopropyl phosphite**. These protocols are adapted for a substance with the characteristics outlined in Table 1.

Determination of Boiling Point (Reduced Pressure)

Given that **triisopropyl phosphite** has a high boiling point at atmospheric pressure and may be susceptible to decomposition, its boiling point is most accurately determined under reduced pressure.

Methodology:

- Apparatus Setup: A micro-distillation or Thiele tube apparatus is suitable for this determination.^{[2][4]} For a micro-distillation setup, a small distilling flask (e.g., 10-25 mL), a condenser, a receiving flask, a thermometer, and a vacuum source with a manometer are required.
- Sample Preparation: Place a small volume (e.g., 2-5 mL) of **triisopropyl phosphite** and a boiling chip or a small magnetic stir bar into the distilling flask.
- Procedure:
 - Assemble the distillation apparatus, ensuring all joints are securely sealed.
 - Gradually reduce the pressure to the desired level (e.g., 10, 20, or 50 mmHg) using the vacuum source.
 - Begin heating the sample gently with a heating mantle or oil bath.
 - Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
 - To ensure accuracy, repeat the measurement at different pressures.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. The pycnometer method offers higher precision.

Methodology (Pycnometer):

- Apparatus: A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant-temperature water bath are required.
- Procedure:
 - Clean and dry the pycnometer thoroughly and record its mass (m_1).
 - Fill the pycnometer with distilled water and place it in a constant-temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.
 - Adjust the volume of the water to the pycnometer's calibration mark and record its mass (m_2).
 - Empty, clean, and dry the pycnometer.
 - Fill the pycnometer with **triisopropyl phosphite**, bring it to the same constant temperature as the water, adjust the volume, and record its mass (m_3).
 - The density (ρ) of **triisopropyl phosphite** is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of the substance. An Abbe refractometer is commonly used for this measurement.

Methodology:

- Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp) and a constant-temperature water circulator.

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Procedure:
 - Ensure the prism of the refractometer is clean and dry.
 - Apply a few drops of **triisopropyl phosphite** to the surface of the prism.
 - Close the prism and allow the sample to reach the desired temperature (e.g., 20.0 °C or 25.0 °C) by circulating water from the constant-temperature bath.
 - Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
 - Read the refractive index from the instrument's scale.

Measurement of Flash Point

The flash point can be determined using either an open-cup or a closed-cup method. The closed-cup method generally provides a lower and more conservative value.

Methodology (Pensky-Martens Closed Cup Tester):

- Apparatus: A Pensky-Martens closed-cup flash point tester, which consists of a test cup with a lid, a stirring mechanism, a heat source, and an ignition source.
- Procedure:
 - Pour the **triisopropyl phosphite** sample into the test cup up to the filling mark.
 - Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.
 - At regular temperature intervals, apply the ignition source (a small flame) to the opening in the lid.

- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

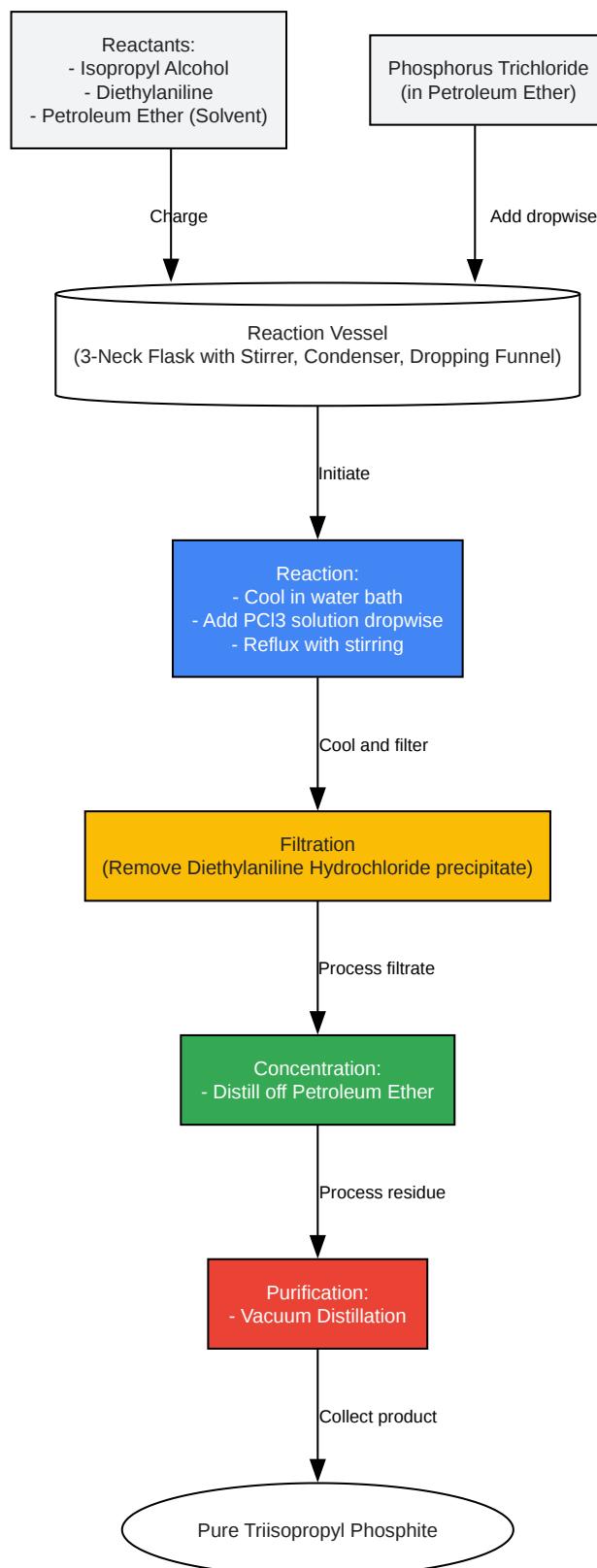
Determination of Viscosity

For a low-viscosity liquid like **triisopropyl phosphite**, a capillary viscometer, such as an Ostwald viscometer, is a suitable instrument for determining its kinematic viscosity.

Methodology (Ostwald Viscometer):

- Apparatus: An Ostwald viscometer, a constant-temperature water bath, a stopwatch, and a reference liquid with a known viscosity (e.g., water).
- Procedure:
 - Clean and dry the viscometer.
 - Introduce a known volume of **triisopropyl phosphite** into the viscometer and place it in the constant-temperature bath until it reaches thermal equilibrium.
 - Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.
 - Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
 - Repeat the measurement several times and calculate the average flow time.
 - Perform the same procedure with the reference liquid.
 - The kinematic viscosity (ν) of the sample can be calculated using the formula: $\nu_{\text{sample}} = (t_{\text{sample}} / t_{\text{reference}}) * \nu_{\text{reference}}$ where t is the flow time. The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid ($\eta = \nu * \rho$).

Assessment of Solubility


A qualitative assessment of solubility in various solvents is crucial for practical applications.

Methodology:

- Apparatus: A set of test tubes, a vortex mixer, and a selection of solvents (e.g., water, ethanol, ether, chloroform).
- Procedure:
 - Place a small amount of **triisopropyl phosphite** (e.g., 0.1 mL) into a test tube.
 - Add a small volume of the solvent to be tested (e.g., 2 mL).
 - Agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
 - Visually inspect the mixture for homogeneity. If the liquid is clear with no phase separation, the substance is considered soluble. If droplets or a separate layer are observed, it is insoluble.

Synthesis and Purification Workflow

The most common laboratory-scale synthesis of **triisopropyl phosphite** involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a tertiary amine base, such as diethylaniline, to neutralize the hydrogen chloride byproduct.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and purification of **triisopropyl phosphite**.

Conclusion

The physical properties of **triisopropyl phosphite** are critical to its handling, application, and purification. This guide has provided a detailed compilation of these properties and the experimental methodologies required for their accurate determination. The provided synthesis workflow offers a clear overview of the manufacturing process for this important chemical intermediate. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these fundamental characteristics is essential for optimizing reaction conditions, ensuring safety, and achieving desired product purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Triisopropyl phosphite | 116-17-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Triisopropyl Phosphite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093893#physical-properties-of-triisopropyl-phosphite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com